Discovery and initial characterization of LolCDE-IN-1
Discovery and initial characterization of LolCDE-IN-1
An in-depth technical guide on the discovery and initial characterization of the first small-molecule inhibitors of the LolCDE complex, a novel and essential target in Gram-negative bacteria.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health, necessitating the discovery of novel antibacterial agents that act on new targets.[1] The outer membrane of these bacteria is a formidable barrier, and its biogenesis is crucial for their survival.[1][2] A key process in the assembly of the outer membrane is the transport of lipoproteins from the inner membrane, a pathway mediated by the Lol (Localization of lipoproteins) system.[2] The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is the essential engine of this pathway, responsible for extracting lipoproteins and transferring them to the periplasmic chaperone LolA.[3][4][5] Its essentiality and absence in Gram-positive bacteria and eukaryotes make it an attractive target for new antibiotics.[3]
This document details the discovery and initial characterization of the first-in-class small-molecule inhibitors of the LolCDE complex. These pioneering compounds, including pyridineimidazoles and pyrrolopyrimidinediones, were identified through high-throughput phenotypic screening and validated through a combination of genetic and biochemical approaches. They represent a new chemical class of antibacterials and serve as critical tools for probing the function of the Lol pathway.
Discovery via Phenotypic Screening
The first inhibitors of LolCDE were discovered through high-throughput phenotypic screens designed to identify compounds that inhibit the growth of Escherichia coli.[2][3] One screening campaign utilized an efflux-deficient E. coli strain (ΔtolC) to increase sensitivity to potential inhibitors.[3] This led to the identification of a novel pyridineimidazole compound.[3] Another successful approach screened for compounds that not only inhibited growth but also specifically induced the σE extracytoplasmic stress response, a known indicator of disruptions in outer membrane biogenesis.[2] This strategy identified a distinct pyrrolopyrimidinedione compound, termed G0507.[2]
Target Identification and Validation
The molecular target of these novel inhibitors was confirmed as the LolCDE complex through two primary lines of evidence: resistance mutation mapping and biochemical transport assays.[3]
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Resistance Mutations : E. coli mutants resistant to the pyridineimidazole and G0507 compounds were selected and subjected to whole-genome sequencing.[2][3] The results consistently revealed single amino acid substitutions in the genes encoding components of the LolCDE complex, specifically lolC, lolD, or lolE.[2][3] These mutations were absent in the parent strains, providing strong genetic evidence that LolCDE is the direct target.[3]
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Biochemical Confirmation : The inhibitors were tested for their ability to block the function of LolCDE directly. An in vitro assay using E. coli spheroplasts (which retain the inner membrane but lack the outer membrane) demonstrated that the compounds inhibited the LolA-dependent release of the lipoprotein Lpp from the inner membrane.[3] This directly confirmed that the inhibitors disrupt the first crucial step of the Lol transport pathway catalyzed by LolCDE.[3]
Quantitative Data
In Vitro Antibacterial Activity
The pyridineimidazole compounds demonstrated potent activity against efflux-deficient strains of E. coli. The deletion of the major lipoprotein Lpp resulted in a significant increase in the Minimum Inhibitory Concentration (MIC), consistent with the compound's mode of action disrupting lipoprotein transport.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli ΔtolC | 0.25 - 0.5 |
| E. coli ΔtolC Δlpp | > 8 |
Data sourced from McLeod et al. (2015).[3]
A separate study on the pyrrolopyrimidinedione G0507 also showed potent inhibition of E. coli growth.
Table 2: Activity of Pyrrolopyrimidinedione G0507
| Assay Type | Value |
|---|---|
| E. coli ΔtolC growth inhibition (MIC) | 0.8 µM |
Data sourced from a 2018 study on G0507.[2]
Resistance-Conferring Mutations
Whole-genome sequencing of resistant mutants identified specific amino acid changes in LolC and LolE.
Table 3: Representative Mutations Conferring Resistance to LolCDE Inhibitors
| Gene | Amino Acid Substitution |
|---|---|
| lolC | Q258K |
| lolE | Multiple substitutions identified |
Data sourced from multiple studies.[2][3]
Biochemical Activity
The inhibitor G0507 was found to bind directly to the LolCDE complex and, interestingly, stimulate its ATPase activity. However, in a mutant complex (LolC-Q258K-DE) that confers high-level resistance, this stimulatory effect was abolished.[2]
Table 4: Effect of G0507 on LolCDE ATPase Activity
| LolCDE Variant | G0507 Concentration | ATPase Activity Change |
|---|---|---|
| Wild-Type | 0.8 µM | Stimulated |
| Wild-Type | 3.2 µM | Stimulated |
| LolC-Q258K-DE | 0.8 µM | No stimulation |
| LolC-Q258K-DE | 3.2 µM | No stimulation |
Data sourced from a 2018 study on G0507.[2]
Mechanism of Action
The collective genetic and biochemical data support a mechanism where these inhibitors bind to the LolCDE complex, disrupting its function and blocking the release of lipoproteins from the inner membrane.[3] This leads to the accumulation of mature lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.[2][3] The accumulation of mislocalized lipoproteins, particularly Lpp, is known to be toxic.[3]
Experimental Protocols
High-Throughput Phenotypic Screening
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Strain : An E. coli MG1655 strain with a deletion in the tolC gene (encoding a major efflux pump) was used to increase compound sensitivity.[3]
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Assay : A collection of small molecules was screened for inhibition of bacterial growth in a multi-well plate format.
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Secondary Assay (for G0507) : Hits from the primary screen were further tested for their ability to induce the σE stress response using a ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.[2]
Resistance Mutant Selection and Whole-Genome Sequencing
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Selection : The E. coli ΔtolC strain was plated on agar containing the inhibitor at concentrations above its MIC.[3]
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Isolation : Colonies that grew were isolated and confirmed to have stable resistance.[3]
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Sequencing : The entire genomes of multiple resistant isolates were sequenced using the Illumina platform.[3]
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Analysis : Genomes were compared to the parental strain to identify mutations, which were consistently found in lolC, lolD, or lolE.[2][3]
Spheroplast Lipoprotein Release Assay
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Spheroplast Preparation : E. coli cells were treated to remove the outer membrane, yielding spheroplasts that contain the intact inner membrane with embedded LolCDE.[3]
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Assay Conditions : Spheroplasts were incubated with purified, His-tagged LolA protein in the presence or absence of the inhibitor compound.[3]
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Detection : The reaction mixture was centrifuged to pellet the spheroplasts. The supernatant, containing any released lipoprotein bound to LolA, was analyzed by immunoblotting to detect the lipoprotein (e.g., Lpp).[3]
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Result : The inhibitors were shown to prevent the appearance of Lpp in the supernatant, indicating a block in its release from the inner membrane.[3]
LolCDE ATPase Activity Assay
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Protein Purification : Wild-type and mutant LolCDE complexes were purified.[2]
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Assay : The ATPase activity of the purified LolCDE (e.g., at 10 nM) was measured in the presence of varying concentrations of the inhibitor (e.g., 0.8 µM and 3.2 µM G0507).[2]
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Measurement : ATP hydrolysis was quantified, typically by measuring the release of inorganic phosphate.
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Result : G0507 stimulated ATPase activity in the wild-type complex but not in a resistance-conferring mutant complex.[2]
Conclusion
The discovery of the first small-molecule inhibitors of LolCDE marked a significant advancement in the search for new antibiotics against Gram-negative pathogens. Through systematic phenotypic screening, followed by rigorous genetic and biochemical validation, these compounds were unequivocally shown to target the essential lipoprotein transporter LolCDE. They function by blocking the release of lipoproteins from the inner membrane, leading to a fatal disruption of outer membrane biogenesis. These pioneering molecules not only validate LolCDE as a druggable antibacterial target but also provide invaluable chemical probes to further explore the biology of the Lol pathway, paving the way for the development of a new class of therapeutics.
References
- 1. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
